molecular formula C12H14ClNO2 B2958832 1-[(4-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375267-70-0

1-[(4-Chlorophenyl)methoxy]piperidin-4-one

Cat. No. B2958832
CAS RN: 2375267-70-0
M. Wt: 239.7
InChI Key: HIJRDRRJAKMSDP-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)methoxy]piperidin-4-one” is a compound that has a molecular weight of 237.68 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidin-4-one derivatives have been synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound has been characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The compound “1-[(4-Chlorophenyl)methoxy]piperidin-4-one” has a molecular weight of 237.68 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized through reactions involving 4-chlorobenzaldehyde, exhibits significant antimicrobial activities, resembling the effects of reference antimicrobial agents. Its bactericidal and fungicidal properties were highlighted in a study focusing on molecular docking analysis and screening for antimicrobial functionality (Okasha et al., 2022).

Structural Studies

The crystal structure of an adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was determined. This study provides insights into the molecular interactions and structural properties of such compounds (Revathi et al., 2015).

Synthesis and Characterization of Impurities

A study on cloperastine hydrochloride, a piperidine derivative, identified and characterized five impurities in the drug substance, providing insights into the structural aspects and potential impurities of related compounds (Liu et al., 2020).

Chemical Reactions and Kinetics

Investigations into the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates and alicyclic amines contribute to the understanding of how similar compounds react under various conditions, paving the way for potential applications in chemical synthesis (Castro et al., 2001).

Anticonvulsant Properties

The structural and electronic properties of certain anticonvulsant compounds, including those with chlorophenyl-piperidin-4-ol structures, have been studied. These findings are crucial for understanding how such compounds can be optimized for medical use (Georges et al., 1989).

Mechanism of Action

While the exact mechanism of action for “1-[(4-Chlorophenyl)methoxy]piperidin-4-one” is not clear, it is known that piperidine derivatives are often used in the treatment of allergies . They have higher affinity to H1 receptors than histamine, which is why they are often clinically used in the treatment of allergies .

Safety and Hazards

The safety information available indicates that this compound should be stored at room temperature . The signal word for this compound is "Warning" .

Future Directions

Piperidine is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRDRRJAKMSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methoxy]piperidin-4-one

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